(S,S)-ANDEN-Phenyl Trost Ligand

Decarboxylative asymmetric allylic alkylation δ-Valerolactone Quaternary stereocenter

(S,S)-ANDEN-Phenyl Trost Ligand (CAS 138517-65-4) is a C₂-symmetric, chiral tetradentate P,P-ligand belonging to the Trost ligand family, characterized by an ethanoanthracene (ANDEN) backbone bearing two diphenylphosphinobenzamide chelating arms. It forms stable Pd(0) complexes that are applied almost exclusively in palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) reactions for the construction of all-carbon quaternary stereocenters adjacent to carbonyl groups.

Molecular Formula C54H42N2O2P2
Molecular Weight 812.9 g/mol
CAS No. 138517-65-4
Cat. No. B173378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-ANDEN-Phenyl Trost Ligand
CAS138517-65-4
Molecular FormulaC54H42N2O2P2
Molecular Weight812.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1
InChIInChI=1S/C54H42N2O2P2/c57-53(45-33-17-19-35-47(45)59(37-21-5-1-6-22-37)38-23-7-2-8-24-38)55-51-49-41-29-13-15-31-43(41)50(44-32-16-14-30-42(44)49)52(51)56-54(58)46-34-18-20-36-48(46)60(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H,(H,55,57)(H,56,58)/t49?,50?,51-,52-/m0/s1
InChIKeyBEKZNCOFLFMFHP-VRNAFJHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S)-ANDEN-Phenyl Trost Ligand (CAS 138517-65-4): Technical Procurement Overview for Asymmetric Catalysis


(S,S)-ANDEN-Phenyl Trost Ligand (CAS 138517-65-4) is a C₂-symmetric, chiral tetradentate P,P-ligand belonging to the Trost ligand family, characterized by an ethanoanthracene (ANDEN) backbone bearing two diphenylphosphinobenzamide chelating arms [1]. It forms stable Pd(0) complexes that are applied almost exclusively in palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) reactions for the construction of all-carbon quaternary stereocenters adjacent to carbonyl groups [2]. Commercially available from major suppliers including Sigma Aldrich and Fluorochem with purities typically ≥95–97%, the ligand is sold for research purposes only, and the (R,R)-enantiomer (CAS 152140-65-3) is also available for accessing opposite absolute configurations .

Why Generic Trost Ligand Substitution Is Not Viable: The Substrate-Specific Differentiation of (S,S)-ANDEN-Phenyl Trost Ligand


Trost-type ligands share a common tetradentate P,P-chelating architecture but diverge critically in their diamine backbone geometry: the DACH-phenyl variant employs a cyclohexane-1,2-diamine scaffold, DPEDA-phenyl uses 1,2-diphenylethylenediamine, and ANDEN-phenyl incorporates a rigid 9,10-dihydro-9,10-ethanoanthracene framework [1]. These structural differences produce distinct chiral pocket geometries around the Pd center, leading to divergent enantioselectivities that are highly substrate-class-dependent. In dearomatization reactions, (S,S)-DACH-phenyl Trost (L1) delivers 99% ee while (S,S)-ANDEN-phenyl Trost (L5) yields only −24% ee under identical conditions; conversely, in DAAA of sterically hindered α-aryl-β-oxo esters, ANDEN-phenyl achieves >99% ee where DACH-phenyl gives only 70% ee [2][3]. Generic substitution without reaction-specific validation therefore carries a high risk of enantioselectivity collapse or even reversal of absolute configuration.

Quantitative Differentiation Evidence: (S,S)-ANDEN-Phenyl Trost Ligand vs. Closest Trost-Family Analogs


Lactone DAAA: ANDEN-Phenyl Outperforms DACH-Phenyl by 29.5% ee and 67 Percentage Points in Yield

In a direct head-to-head ligand screen for Pd-catalyzed DAAA of δ-valerolactone-derived α-aryl-β-oxo-allyl ester (2,4,6-trimethoxyphenyl substituent), (R,R)-ANDEN-phenyl Trost (L4) delivered the allylated product in 85% isolated yield and 99.5% ee, whereas (R,R)-DACH-phenyl Trost (L3) gave only 18% yield and 70% ee under identical conditions [1]. PHOX-type ligands L1 and L2 performed even worse (24% and 36% ee, respectively), confirming the unique advantage of the ANDEN-phenyl scaffold for this substrate class [1].

Decarboxylative asymmetric allylic alkylation δ-Valerolactone Quaternary stereocenter

Cyclopentanone DAAA: ANDEN-Phenyl Achieves >99.9% ee with a 13.9% ee Advantage Over DACH-Phenyl

In Pd-catalyzed DAAA of cyclopentanone-derived α-aryl-β-keto esters bearing a 2,4,6-trimethoxyphenyl group, the (R,R)-ANDEN-phenyl Trost ligand afforded (S)-α-allyl-α-arylcyclopentanones in up to >99.9% ee, whereas the (R,R)-DACH-phenyl (Ph-DACH) Trost ligand yielded only 86% ee for the same model substrate [1]. Furthermore, the reaction was demonstrated on a 4.0 mmol preparative scale without any deterioration of enantioselectivity, and was successfully exploited as the key enantioselective step in a formal total synthesis of the natural product (+)-tanikolide [1].

Cyclopentanone All-carbon quaternary stereocenter Gram-scale synthesis

Benzofuranone DAAA: ANDEN-Phenyl Delivers 91% ee vs. −60% ee for DACH-Phenyl—Complete Reversal of Enantiofacial Selectivity

A four-ligand screen for Pd-catalyzed DAAA of benzofuran-3(2H)-one-derived α-aryl-β-keto esters (2024, McNeill & Guiry) compared (R,R)-ANDEN-phenyl Trost (L1), (S,S)-DACH-phenyl Trost (L2), (S,S)-DACH-naphthyl Trost (L3), and (S)-t-Bu-PHOX (L4). Under optimized conditions (1,4-dioxane, 60 °C), L1 gave 81% NMR yield and 91% ee, whereas L2 gave 99% yield but only −60% ee (opposite enantiomer) [1]. L3 and L4 provided −59% ee and 25% ee, respectively. Substrates with di-ortho-substituted aryl groups gave the highest enantioselectivities with L1, reaching up to 96% ee in the substrate scope [1].

Benzofuran-3(2H)-one Di-ortho-substituted aryl Ligand screen

Oxindole DAAA: ANDEN-Phenyl Identified as Most Effective Ligand Among P,N- and P,P-Ligand Panel, Achieving 96% Yield and 99% ee

A comprehensive screen of chiral P,N- and P,P-based ligands for Pd-catalyzed DAAA of α-aryl-β-amido allyl ester oxindoles (2017, Jackson & Guiry) identified the ANDEN-phenyl Trost ligand as the most effective, affording the α-allyl-α-aryl oxindole product bearing a 2,4,6-trimethoxyphenyl group in 96% isolated yield and 99% ee [1]. Notably, within the broader substrate scope (12 examples), substrates containing bulky di-ortho-methoxy-substituted arenes and naphthyl groups consistently gave the highest enantioselectivities (94–98% ee), while substrates lacking this substitution pattern dropped to 56–63% ee [1]. This ortho-substitution-dependent performance is a hallmark of ANDEN-phenyl's chiral pocket geometry.

Oxindole All-carbon quaternary stereocenter Sterically hindered aryl

Dearomatization: ANDEN-Phenyl Is Inferior to DACH-Phenyl, Demonstrating Reaction-Class-Dependent Performance

In a direct head-to-head comparison of five Trost ligands for Pd-catalyzed asymmetric dearomative cinnamylation of an acylphloroglucinol substrate (2016, Grenning et al.), (S,S)-ANDEN-phenyl Trost (L5) gave the opposite enantiomer in only 44% yield and −24% ee, whereas (S,S)-DACH-phenyl Trost (L1) afforded the desired product in 72% yield and 99% ee [1]. (S,S)-DPEDA-phenyl Trost (L3) gave intermediate performance (63% yield, 86% ee), and (S,S)-DACH-naphthyl Trost (L4) was completely ineffective (0% yield) [1]. This dataset serves as a critical caution that ANDEN-phenyl is not a universal Trost ligand upgrade but is specifically optimized for DAAA reactions of sterically hindered substrates.

Asymmetric dearomatization Acylphloroglucinol Cinnamylation

Dihydrocoumarin and 3-Isochromanone DAAA: First-in-Class Enantioselective Access with up to 95% Yield and 96% ee

The (R,R)-ANDEN-phenyl Trost ligand enabled the first enantioselective preparation of all-carbon quaternary α-allyl-α-aryl dihydrocoumarins and 3-isochromanones via Pd-catalyzed DAAA (2016, Akula & Guiry), achieving yields up to 95% and enantioselectivities up to 96% ee across a variety of aryl substituents [1]. Consistent with the ligand's established ortho-substitution preference, substrates containing di- and mono-ortho-substituted aryl groups gave the highest enantioselectivities [1]. No alternative ligand system has been reported to achieve comparable results for this substrate class, establishing ANDEN-phenyl as the de facto standard ligand for this transformation.

Dihydrocoumarin 3-Isochromanone First enantioselective synthesis

Optimal Procurement and Application Scenarios for (S,S)-ANDEN-Phenyl Trost Ligand Based on Quantitative Evidence


Construction of All-Carbon Quaternary Stereocenters in Sterically Hindered Lactones via DAAA

When the synthetic target is an α-allyl-α-aryl δ-valerolactone or γ-butyrolactone bearing a sterically hindered aryl group (especially di-ortho-substituted), (S,S)-ANDEN-Phenyl Trost Ligand or its (R,R)-enantiomer should be the primary ligand choice. Evidence demonstrates 85% yield and 99.5% ee for δ-valerolactone substrates with ANDEN-phenyl, compared to only 18% yield and 70% ee with DACH-phenyl Trost [1]. The six-membered and five-membered lactone substrates achieve >99% ee and 98% ee, respectively, using this ligand system [1].

Enantioselective Synthesis of α-Allyl-α-Aryl Cyclopentanones at Preparative Scale

For cyclopentanone-derived α-aryl-β-keto ester substrates, the ANDEN-phenyl Trost ligand delivers the highest reported enantioselectivities (>99.9% ee) for all-carbon quaternary stereocenter formation, outperforming DACH-phenyl Trost (86% ee) by a wide margin [2]. Critically, this performance is maintained at 4.0 mmol preparative scale without enantioselectivity erosion, making it suitable for gram-scale synthesis of advanced intermediates and natural product formal syntheses such as (+)-tanikolide [2].

Benzofuran-3(2H)-one and Oxindole DAAA Requiring High Enantiopurity with Ortho-Substituted Aryl Groups

For benzofuranone and oxindole substrates possessing di-ortho-substituted aryl groups, ANDEN-phenyl is the ligand of choice. In benzofuranone DAAA, ANDEN-phenyl achieves up to 96% ee while DACH-phenyl Trost produces the opposite enantiomer at −60% ee [3]. In oxindole DAAA, ANDEN-phenyl was identified as the most effective ligand in a multi-ligand screen, delivering 96% yield and 99% ee for the model substrate and 94–98% ee across di-ortho-substituted aryl variants [4]. Users must verify that the target substrate possesses the requisite ortho-substitution pattern, as enantioselectivity drops sharply (to 56–63% ee) when this structural feature is absent [4].

First-in-Class Access to Enantioenriched α-Aryl-α-Allyl Dihydrocoumarins and 3-Isochromanones

ANDEN-phenyl Trost ligand enabled the first enantioselective synthesis of all-carbon quaternary α-allyl-α-aryl dihydrocoumarins and 3-isochromanones, achieving up to 95% yield and 96% ee [5]. No alternative ligand has been demonstrated to achieve comparable results for these heterocyclic scaffolds. This represents a unique procurement scenario where ANDEN-phenyl is the only validated option; laboratories working with these substrate classes should maintain inventory of this ligand to avoid synthetic route delays [5].

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